

# The Discovery and Isolation of 10-Norparvulenone: A Technical Overview

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## Compound of Interest

Compound Name: **10-Norparvulenone**

Cat. No.: **B1241056**

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## Introduction

**10-Norparvulenone** is a naturally occurring polyketide that has garnered interest for its potential antiviral properties. First identified from the fungus *Microsphaeropsis* sp. FO-5050, this compound exhibits inhibitory activity against the influenza A virus. Its mechanism of action is believed to involve the targeting of viral neuraminidase (sialidase), an enzyme crucial for the release of new viral particles from infected host cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **10-Norparvulenone**, based on available scientific literature.

## Physicochemical Properties of 10-Norparvulenone

A summary of the key physicochemical properties of **10-Norparvulenone** is presented in the table below. This data is essential for its identification and characterization in a laboratory setting.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>5</sub>
Molecular Weight	238.2 g/mol
Appearance	Pale yellowish powder
Solubility	Soluble in methanol and ethyl acetate
UV λ <sub>max</sub> (MeOH) nm (ε)	218 (11,000), 266 (7,300), 340 (3,100)

## Spectroscopic Data

The structural elucidation of **10-Norparvulenone** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key data from these analyses are summarized in the following tables.

### <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD<sub>3</sub>OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
6.43	s	H-5	
4.60	d	1.5	H-4
4.57	s	H <sub>2</sub> -11	
3.86	s	OCH <sub>3</sub> -6	
2.95	dd	17.0, 4.5	H-2a
2.80	d	17.0	H-2b

### <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CD<sub>3</sub>OD)

Chemical Shift ( $\delta$ ) ppm	Assignment
199.4	C-1
162.1	C-7
160.0	C-9
142.0	C-6
116.1	C-5
112.9	C-10
109.8	C-8
70.2	C-4
60.1	C-11
56.7	OCH <sub>3</sub> -6
45.8	C-2
38.0	C-3

## Mass Spectrometry and Infrared Spectroscopy Data

Spectroscopic Method	Key Data
HR-FAB-MS	m/z 239.0918 [M+H] <sup>+</sup> (Calculated for C <sub>12</sub> H <sub>15</sub> O <sub>5</sub> : 239.0920)
IR (KBr) $\nu_{\text{max}}$ cm <sup>-1</sup>	3380, 1660, 1620, 1590

## Experimental Protocols

The isolation and purification of **10-Norparvulenone** from *Microsphaeropsis* sp. FO-5050 involves a multi-step process encompassing fermentation, extraction, and chromatography.

## Fermentation of *Microsphaeropsis* sp. FO-5050

The producing fungal strain, *Microsphaeropsis* sp. FO-5050, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **10-Norparvulenone**.

- Culture Medium: A typical medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
- Fermentation Conditions: The culture is incubated at a controlled temperature (e.g., 28°C) with agitation for a specific duration (e.g., 5 days) to allow for optimal growth and metabolite production.

## Extraction and Initial Purification

Following fermentation, the culture broth is separated from the mycelia by filtration or centrifugation.

- Solvent Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate to partition the desired compound into the organic phase.
- Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is further partitioned between n-hexane and methanol. The methanolic layer, containing the more polar compounds including **10-Norparvulenone**, is collected and concentrated.

## Chromatographic Purification

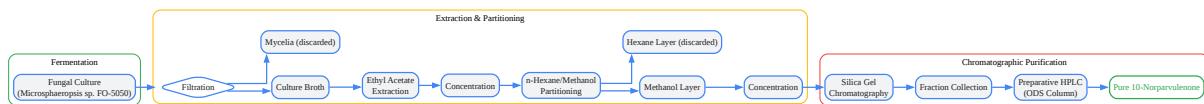
The concentrated methanolic extract is subjected to a series of chromatographic steps to isolate **10-Norparvulenone**.

- Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
- Preparative HPLC: The fractions enriched with **10-Norparvulenone** are then subjected to preparative high-performance liquid chromatography (HPLC) on a reverse-phase column

(e.g., ODS) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of **10-Norparvulenone**.



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Caption: A generalized workflow for the isolation and purification of **10-Norparvulenone**.

## Mechanism of Action: Inhibition of Viral Neuraminidase

**10-Norparvulenone** has been shown to decrease the activity of viral sialidase (neuraminidase). This enzyme is critical for the influenza virus life cycle, as it cleaves sialic acid residues on the surface of the host cell, allowing the newly formed viral particles to be released and infect other cells. By inhibiting this enzyme, **10-Norparvulenone** effectively traps the progeny virions on the host cell surface, preventing the spread of the infection.

The following diagram illustrates the proposed signaling pathway of influenza virus release and its inhibition by **10-Norparvulenone**.

Caption: Proposed mechanism of **10-Norparvulenone**'s anti-influenza activity.

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